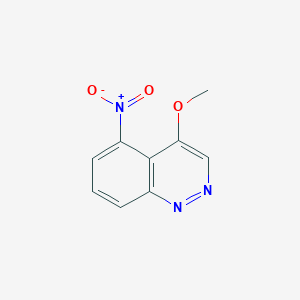
4-Methoxy-5-nitrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-nitrocinnoline is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 4-Methoxy-5-nitrocinnoline can be achieved through various synthetic routes. One common method involves the nitration of 4-methoxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The resulting product is then purified through recrystallization or chromatography .
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
4-Methoxy-5-nitrocinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced to 4-methoxy-5-aminocinnoline using reducing agents such as hydrazine hydrate or catalytic hydrogenation . This reduction reaction is typically carried out under mild conditions to prevent the decomposition of the compound.
In substitution reactions, this compound can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack on the nitro group .
Scientific Research Applications
4-Methoxy-5-nitrocinnoline has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
In biology and medicine, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways to understand its mechanism of action and therapeutic potential .
In the industry, this compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its electronic and optical properties make it a valuable component in the fabrication of electronic devices and photonic applications .
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitrocinnoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress, depending on the specific biological context .
Comparison with Similar Compounds
4-Methoxy-5-nitrocinnoline can be compared to other nitro-substituted heterocyclic compounds, such as 4-methoxy-5-nitropyrimidine and 4-methoxy-5-nitroaniline. While these compounds share similar structural features, their chemical reactivity and biological activities can differ significantly .
For example, 4-methoxy-5-nitropyrimidine undergoes unique transformations to form pyrazole derivatives, which are not observed with this compound . Similarly, 4-methoxy-5-nitroaniline is primarily studied for its optical properties and applications in nonlinear optics, whereas this compound is more commonly used in synthetic chemistry and biological research .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the exploration of new reaction pathways. Additionally, its potential biological activities and applications in advanced materials highlight its significance in various fields of study.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-methoxy-5-nitrocinnoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-5-10-11-6-3-2-4-7(9(6)8)12(13)14/h2-5H,1H3 |
InChI Key |
NYIFZPZNBKUIOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




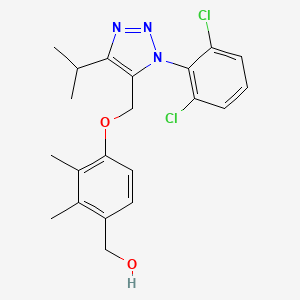
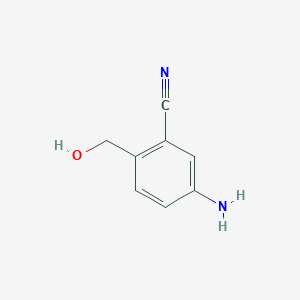
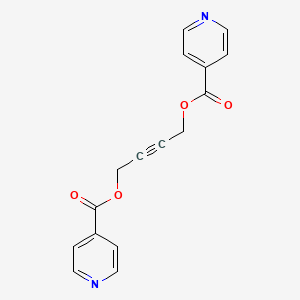
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
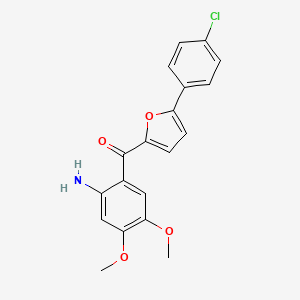
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
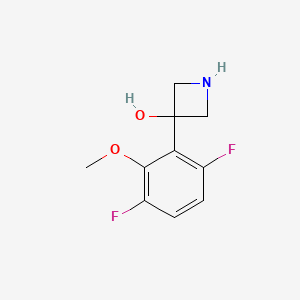
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
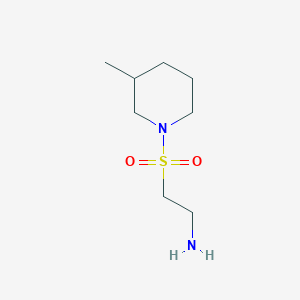
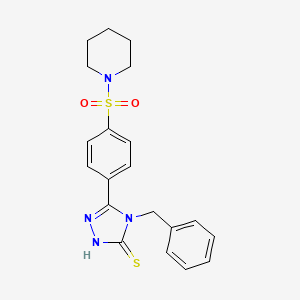
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
